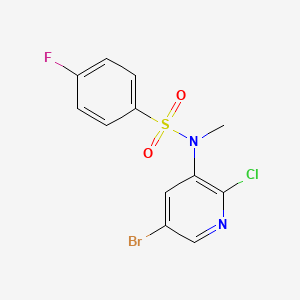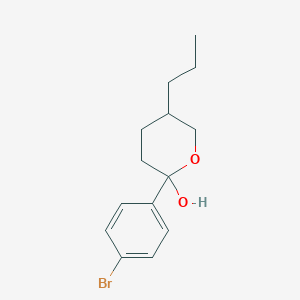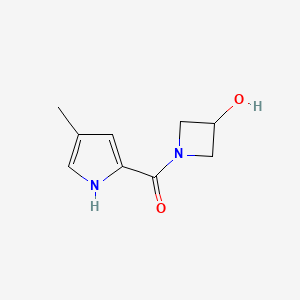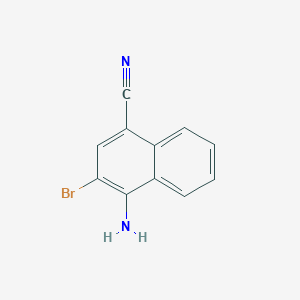
2-(4-Bromophenyl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines It is characterized by the presence of a bromophenyl group attached to the naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,8-naphthyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 4-bromophenylboronic acid is coupled with 1,8-naphthyridine-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts and recycling solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The naphthyridine core can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Coupling Reactions: Apart from Suzuki-Miyaura coupling, it can participate in other coupling reactions like Heck or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl-naphthyridine derivative, while oxidation can produce naphthyridine-N-oxide.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-1,8-naphthyridine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with biomolecules.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the bromophenyl group and have shown promising biological activities.
Thiazole derivatives: Compounds like 4-(4-bromophenyl)thiazole have been studied for their antimicrobial and anticancer properties.
Uniqueness
2-(4-Bromophenyl)-1,8-naphthyridine is unique due to its naphthyridine core, which provides a distinct set of chemical properties and potential applications compared to other bromophenyl derivatives. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Eigenschaften
Molekularformel |
C14H9BrN2 |
|---|---|
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H9BrN2/c15-12-6-3-10(4-7-12)13-8-5-11-2-1-9-16-14(11)17-13/h1-9H |
InChI-Schlüssel |
FBRBUGVSEJYVDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
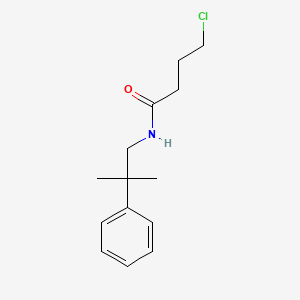

![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)


